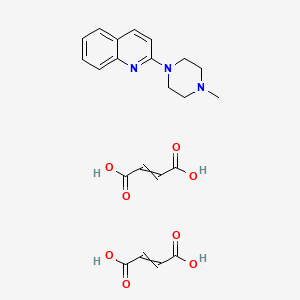

2-(1-N-Methylpiperazinyl)quinoline dimaleate

Description

2-(1-N-Methylpiperazinyl)quinoline dimaleate, also known as N-Methylquipazine dimaleate, is a tertiary amine analog of quipazine. It is primarily used as a research tool for studying receptor binding and ion channel activity. This compound is a 5-HT3 receptor agonist, meaning it binds to and activates the 5-HT3 receptors, which are a type of serotonin receptor .

Properties

IUPAC Name |

but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSITEGFVDCKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-N-Methylpiperazinyl)quinoline dimaleate involves the reaction of N-methylquipazine with two equivalents of maleic acid . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

2-(1-N-Methylpiperazinyl)quinoline dimaleate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(1-N-Methylpiperazinyl)quinoline dimaleate has several scientific research applications:

Chemistry: It is used as a research tool for studying receptor binding and ion channel activity.

Biology: It is used to study the effects of 5-HT3 receptor activation on various biological processes.

Medicine: It is used in research to understand the role of 5-HT3 receptors in various medical conditions, including nausea and vomiting, anxiety, and depression.

Industry: It is used in the development of new drugs targeting the 5-HT3 receptors

Mechanism of Action

The mechanism of action of 2-(1-N-Methylpiperazinyl)quinoline dimaleate involves its binding to and activation of the 5-HT3 receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Upon activation, the receptors allow the flow of cations, leading to depolarization of the neuron and subsequent neurotransmitter release .

Comparison with Similar Compounds

2-(1-N-Methylpiperazinyl)quinoline dimaleate is similar to other 5-HT3 receptor agonists, such as quipazine. it has a unique structure that gives it a different affinity for the 5-HT3 receptors. Unlike quipazine, it does not bind to the 5-HT1B sites, making it more selective for the 5-HT3 receptors . Other similar compounds include:

Quipazine: A non-selective serotonin receptor agonist.

Ondansetron: A selective 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Granisetron: Another selective 5-HT3 receptor antagonist used for similar purposes as ondansetron

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.